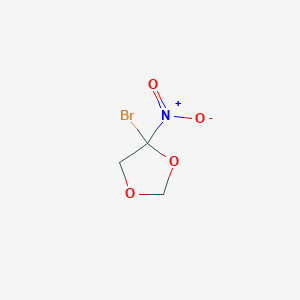
1,3-Dioxolane, 4-bromo-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-bromo-4-nitro- is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with bromine and nitro functional groups attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 4-bromo-4-nitro- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolane derivatives often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as acetalization, bromination, and nitration under specific conditions to achieve the final compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxolane, 4-bromo-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NaOCH3, NH3, RNH2.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-bromo-4-nitro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-dioxolane, 4-bromo-4-nitro- involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
Comparación Con Compuestos Similares
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties but different reactivity due to the ring size.
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group instead of a bromo-nitro group.
1,3-Dioxolane-4-methanol: A derivative with a hydroxymethyl group, used as an intermediate in various chemical syntheses.
Propiedades
Número CAS |
398350-35-1 |
|---|---|
Fórmula molecular |
C3H4BrNO4 |
Peso molecular |
197.97 g/mol |
Nombre IUPAC |
4-bromo-4-nitro-1,3-dioxolane |
InChI |
InChI=1S/C3H4BrNO4/c4-3(5(6)7)1-8-2-9-3/h1-2H2 |
Clave InChI |
IWZBHUAZKGVCGI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCO1)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

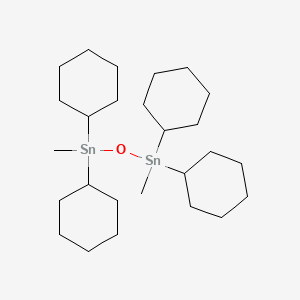
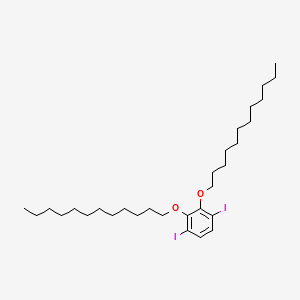
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
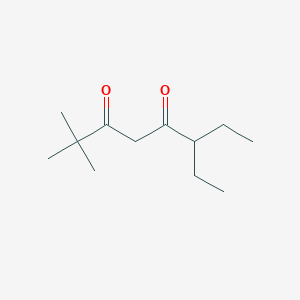
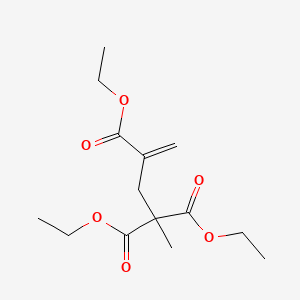

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
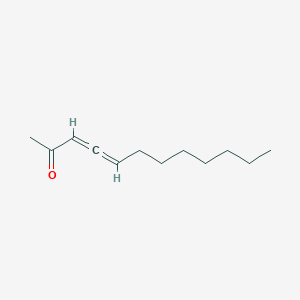
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
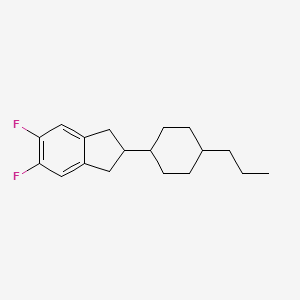
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
